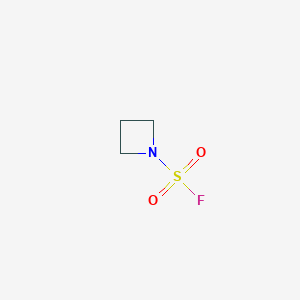
2-(3-(Dimethylamino)phenyl)-2-hydroxyacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Dimethylamino)phenyl)-2-hydroxyacetic acid is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Dimethylamino)phenyl)-2-hydroxyacetic acid can be achieved through several methods. One common approach involves the reaction of 3-(dimethylamino)phenylacetic acid with a suitable oxidizing agent to introduce the hydroxy group at the alpha position. The reaction conditions typically include the use of solvents like toluene and catalysts to facilitate the oxidation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
2-(3-(Dimethylamino)phenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming the corresponding phenylacetic acid derivative.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reaction and conditions employed.
科学研究应用
2-(3-(Dimethylamino)phenyl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-(3-(Dimethylamino)phenyl)-2-hydroxyacetic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyacetic acid moiety can participate in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
3-(Dimethylamino)phenylacetic acid: Lacks the hydroxy group, resulting in different chemical properties and reactivity.
2-(3-(Diethylamino)phenyl)-2-hydroxyacetic acid: Similar structure but with ethyl groups instead of methyl groups, affecting its steric and electronic properties.
2-(3-(Dimethylamino)phenyl)-2-hydroxypropionic acid:
Uniqueness
2-(3-(Dimethylamino)phenyl)-2-hydroxyacetic acid is unique due to the presence of both the dimethylamino and hydroxyacetic acid groups, which confer distinct chemical and biological properties
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
2-[3-(dimethylamino)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H13NO3/c1-11(2)8-5-3-4-7(6-8)9(12)10(13)14/h3-6,9,12H,1-2H3,(H,13,14) |
InChI 键 |
SKBKEHVRNVGJHD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=CC(=C1)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


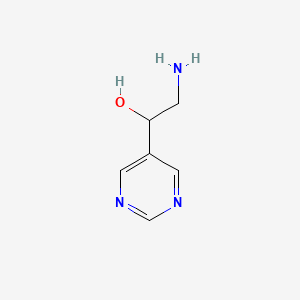
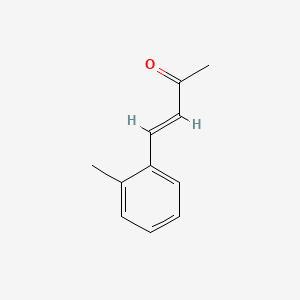
![2-Amino-2-[3-bromo-5-(trifluoromethyl)phenyl]ethanol](/img/structure/B15317672.png)
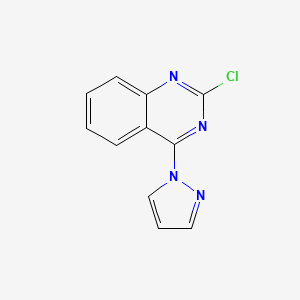
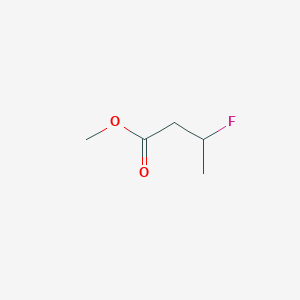

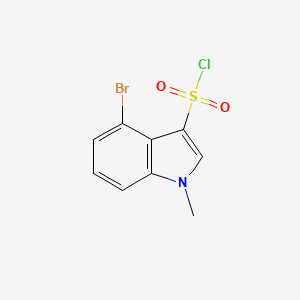
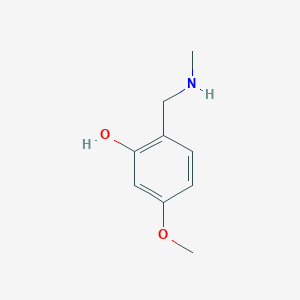
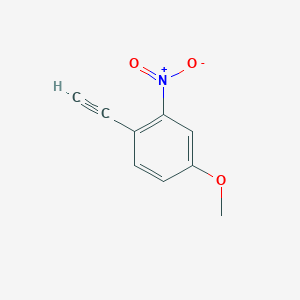
![3-(6-chloropyridin-3-yl)-N-[4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]propanamide](/img/structure/B15317730.png)
![rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylicacid](/img/structure/B15317738.png)
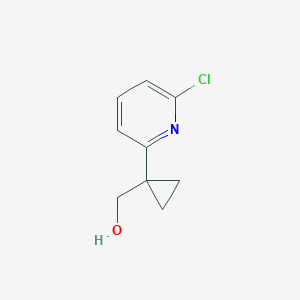
![3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid](/img/structure/B15317759.png)
